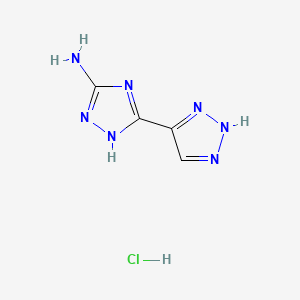
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride is a compound that features a unique combination of triazole rings Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole rings . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole rings.
Reduction: Reduction reactions can modify the nitrogen atoms within the triazole rings.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
科学的研究の応用
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar chemical properties.
1H-1,2,4-Triazole: Another triazole variant with different nitrogen atom positioning.
5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: Compounds with a similar triazole ring but different additional functional groups.
Uniqueness
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride is unique due to its combination of two different triazole rings, which provides distinct chemical and biological properties. This dual-triazole structure enhances its potential for diverse applications in various scientific fields.
特性
分子式 |
C4H6ClN7 |
|---|---|
分子量 |
187.59 g/mol |
IUPAC名 |
5-(2H-triazol-4-yl)-1H-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H5N7.ClH/c5-4-7-3(9-10-4)2-1-6-11-8-2;/h1H,(H,6,8,11)(H3,5,7,9,10);1H |
InChIキー |
CIENALGKHPHJSO-UHFFFAOYSA-N |
正規SMILES |
C1=NNN=C1C2=NC(=NN2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
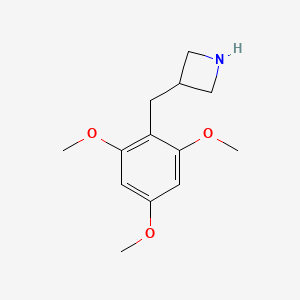
![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
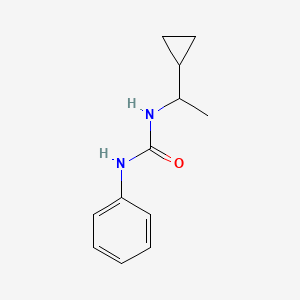
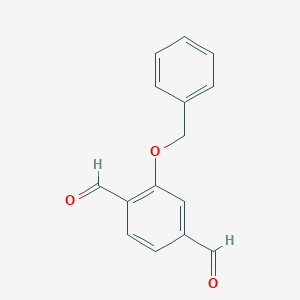
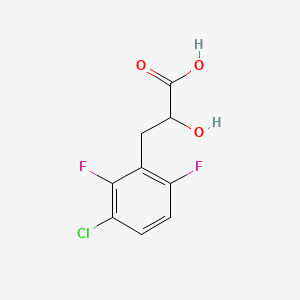
![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
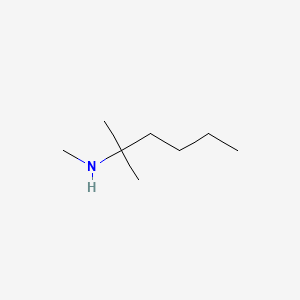
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)


![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
